(2-Methyl-1,4-dioxan-2-yl)methanol
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Overview
Description
(2-Methyl-1,4-dioxan-2-yl)methanol is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is soluble in water and most organic solvents. This compound is known for its unique structure, which includes a dioxane ring substituted with a methyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methyl-1,4-dioxan-2-yl)methanol can be synthesized through various methods. One common approach involves the hydroxymethylation of 2-methyl-1,4-dioxane. This reaction typically requires formaldehyde and a base catalyst under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
(2-Methyl-1,4-dioxan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The hydroxymethyl group plays a crucial role in these interactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(2S)-1,4-Dioxan-2-yl-methanol: This compound has a similar dioxane ring structure but differs in the stereochemistry and substitution pattern.
®-(1,4-Dioxan-2-yl)methanol: Another stereoisomer with different spatial arrangement of atoms.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate: A related compound with a dioxolane ring instead of a dioxane ring.
Uniqueness
(2-Methyl-1,4-dioxan-2-yl)methanol is unique due to its specific substitution pattern and the presence of both a methyl and hydroxymethyl group on the dioxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(4-7)5-8-2-3-9-6/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHTSFYGPIEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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